6-Hydroxysporotricale
Description
Its synthesis likely involves regioselective hydroxylation, a common strategy in modifying polycyclic aromatic systems to improve pharmacokinetic profiles.
Properties
Molecular Formula |
C23H34O7 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(3R)-4,5-dihydroxy-3-[(13R)-13-hydroxy-10-oxotetradecyl]-7-methoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C23H34O7/c1-15(24)12-13-16(25)10-8-6-4-3-5-7-9-11-18-20-21(23(28)30-18)19(29-2)14-17(26)22(20)27/h14-15,18,24,26-27H,3-13H2,1-2H3/t15-,18-/m1/s1 |
InChI Key |
LWNNVKZBAGYIMH-CRAIPNDOSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)CCCCCCCCC[C@@H]1C2=C(C(=CC(=C2C(=O)O1)OC)O)O)O |
Canonical SMILES |
CC(CCC(=O)CCCCCCCCCC1C2=C(C(=CC(=C2C(=O)O1)OC)O)O)O |
Synonyms |
6-hydroxysporotricale |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6.17-Hydroxypregnenolone
A steroid derivative, 6.17-hydroxypregnenolone, shares a hydroxylation motif but differs significantly in backbone structure and biological function. Unlike 6-hydroxysporotricale, which is hypothesized to target fungal pathways, 6.17-hydroxypregnenolone is involved in steroidogenesis and adrenal hormone synthesis. Key differences include:
Sodium 6-Methylpyridin-2-ylcarbamodithioate (HL)
This dithiocarbamate compound, synthesized by Reddy et al. (2023), shares functional groups (e.g., hydroxyl and sulfur-containing moieties) that may parallel 6-hydroxysporotricale’s reactivity. However, HL’s metal-chelating properties and applications in coordination chemistry contrast with 6-hydroxysporotricale’s presumed antifungal role. HL’s stability in aqueous solutions and its spectroscopic signatures (e.g., UV-Vis absorption at 320 nm) provide a benchmark for characterizing understudied compounds like 6-hydroxysporotricale .
Cyproheptadine-Related Compounds
Cyproheptadine hydrochloride and its hydroxylated analogs (e.g., 5H-Dibenzo[a,d]cycloheptene derivatives) demonstrate how hydroxylation impacts pharmacological activity. For instance, hydroxylation at specific positions reduces antihistamine activity but enhances metabolic clearance . Applying this to 6-hydroxysporotricale, the 6-hydroxyl group may similarly modulate bioavailability or toxicity compared to non-hydroxylated sporotricale.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
